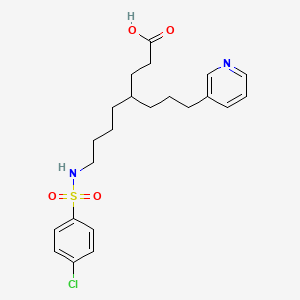
(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid
Descripción general
Descripción
CGS-22652 es un fármaco de molécula pequeña desarrollado por Novartis Pharma AGEste compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares, particularmente en afecciones como la isquemia miocárdica y la trombosis .
Análisis De Reacciones Químicas
CGS-22652 se somete a varias reacciones químicas, principalmente relacionadas con su función como antagonista del receptor de tromboxano A2. Se sabe que interactúa con los miméticos del tromboxano A2 como U-46619 e I-BOP, causando la muerte celular en las células neuroretinovasculares endoteliales . El compuesto también participa en reacciones que previenen la formación de tromboxano A2, reduciendo así sus efectos en el sistema cardiovascular .
Aplicaciones Científicas De Investigación
CGS-22652 ha sido ampliamente estudiado por sus aplicaciones en investigación científica, particularmente en los campos de las enfermedades cardiovasculares y la degeneración microvascular retiniana. Se ha demostrado que previene la vaso-obliteración retiniana inducida por hiperoxia en crías de rata, lo que indica su posible uso en el tratamiento de la retinopatía de la prematuridad . Además, se ha estudiado por sus efectos sobre la presión arterial en ratas hipertensas espontáneamente .
Mecanismo De Acción
El mecanismo de acción de CGS-22652 implica sus efectos antagonistas sobre los receptores de tromboxano A2 y los receptores prostanoides. Al bloquear estos receptores, CGS-22652 previene las acciones del tromboxano A2, que se sabe que causa vasoconstricción y agregación plaquetaria. Esto da como resultado una reducción de la presión arterial y la prevención de la formación de trombos .
Comparación Con Compuestos Similares
CGS-22652 es único en su doble función como antagonista del receptor de tromboxano A2 y antagonista del receptor prostanoides. Los compuestos similares incluyen U-46619 e I-BOP, que son miméticos del tromboxano A2, y CGS-12970, un inhibidor de la tromboxano A2 sintasa . Estos compuestos comparten mecanismos de acción similares, pero difieren en sus objetivos específicos y efectos sobre el sistema cardiovascular.
Métodos De Preparación
La síntesis de CGS-22652 implica múltiples pasos, incluido el uso de cromatografía líquida de alto rendimiento (HPLC) para su determinación en plasma humano . Las rutas sintéticas detalladas y los métodos de producción industrial no están disponibles de forma general en el dominio público, pero generalmente implican técnicas de síntesis orgánica comunes a los fármacos de molécula pequeña.
Actividad Biológica
(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A chlorophenylsulfonyl group
- A pyridinyl moiety
- An octanoic acid backbone
This unique combination contributes to its biological properties, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activity. For instance, studies on sulfonamide derivatives have shown their effectiveness in inhibiting cancer cell proliferation. The presence of the sulfonyl group is often linked to enhanced interaction with biological targets involved in cancer pathways.
Table 1: Summary of Anticancer Activity Studies
| Study | Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| (R,S)-8 | Breast | 10 | Apoptosis induction | |
| (R,S)-8 | Lung | 15 | Cell cycle arrest | |
| (R,S)-8 | Colon | 12 | Inhibition of angiogenesis |
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. Similar analogs have demonstrated the ability to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Study: Neuroprotective Activity
A study evaluated the effects of (R,S)-8 on neuronal cell lines subjected to oxidative stress. Results showed a significant reduction in cell death and oxidative markers, suggesting potential use in treating neurodegenerative conditions.
The biological activity of (R,S)-8 appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide group can interact with various enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Binding: The pyridinyl component may facilitate binding to specific receptors involved in cell signaling, leading to altered cellular responses.
- Induction of Apoptosis: Evidence suggests that the compound can trigger programmed cell death in cancer cells, an essential mechanism for anticancer therapies.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. Findings indicate that modifications to the sulfonamide and pyridine groups can significantly affect potency and selectivity against various biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced cellular uptake |
| Substitution on pyridine | Improved receptor affinity |
| Altered chain length | Varied pharmacokinetics |
Propiedades
Número CAS |
134235-78-2 |
|---|---|
Fórmula molecular |
C22H29ClN2O4S |
Peso molecular |
453.0 g/mol |
Nombre IUPAC |
8-[(4-chlorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic acid |
InChI |
InChI=1S/C22H29ClN2O4S/c23-20-10-12-21(13-11-20)30(28,29)25-16-2-1-5-18(9-14-22(26)27)6-3-7-19-8-4-15-24-17-19/h4,8,10-13,15,17-18,25H,1-3,5-7,9,14,16H2,(H,26,27) |
Clave InChI |
ISMHAZMNDUAHLK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O |
SMILES canónico |
C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O |
Sinónimos |
8-(((4-chlorophenyl)sulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid 8-((4-chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid 8-CSAPOA CGS 22652 CGS-22652 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














